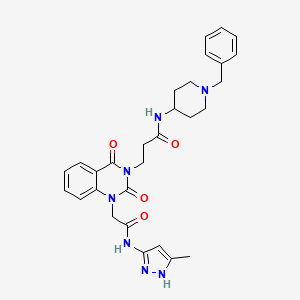

![molecular formula C22H30N4O3 B11433424 Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11433424.png)

Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, contributes to its wide range of applications in medicinal and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include:

Microwave irradiation: This accelerates the reaction and improves yield.

Reaction time: Short reaction times are sufficient due to the efficiency of microwave irradiation.

Temperature: Typically around 105°C for 3-4 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require specialized equipment to handle large volumes and ensure consistent reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can target the triazole ring, converting it to dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted triazolo-pyrimidines with various functional groups.

Scientific Research Applications

Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Neuroprotection: It has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis.

Anti-inflammatory: The compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide and tumor necrosis factor-α in human microglia cells.

Anticancer: It has been evaluated for its antiproliferative activities against various cancer cell lines.

Antimicrobial: The compound has shown potential as an antimicrobial agent against various bacterial strains.

Mechanism of Action

The mechanism of action of Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Inhibition of ER stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3.

NF-kB pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Molecular docking studies: These studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its neuroprotective and anti-inflammatory properties.

Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These derivatives have shown significant anti-inflammatory activity.

Uniqueness: Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific structural features, such as the octyl and methoxyphenyl groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula |

C22H30N4O3 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C22H30N4O3/c1-4-5-6-7-8-11-14-29-21(27)19-16(2)25-22-23-15-24-26(22)20(19)17-12-9-10-13-18(17)28-3/h9-10,12-13,15,20H,4-8,11,14H2,1-3H3,(H,23,24,25) |

InChI Key |

RVJOAASTXDGJSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11433346.png)

![7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11433361.png)

![Ethyl 3-(4-chlorophenyl)-5-acetamido-4-oxo-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate](/img/structure/B11433369.png)

![N-mesityl-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11433377.png)

![Ethyl 5-acetyl-2-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11433381.png)

![2-(3-bromophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433389.png)

methanone](/img/structure/B11433398.png)

![4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11433416.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11433420.png)

![5-Amino-N-(3,4-dimethylphenyl)-1-{[(2-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433439.png)

![5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11433444.png)

![5-amino-N-[(3-methoxyphenyl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11433445.png)

![Butyl 5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11433447.png)